molecular formula C14H21BrO B1625951 8-Phenoxyoctyl bromide CAS No. 52176-61-1

8-Phenoxyoctyl bromide

Cat. No.: B1625951
CAS No.: 52176-61-1
M. Wt: 285.22 g/mol
InChI Key: GSSAJHSMHLLHDC-UHFFFAOYSA-N
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Description

8-Phenoxyoctyl bromide is an organic compound with the molecular formula C14H21BrO It is characterized by a bromine atom attached to an octyl chain, which is further connected to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Phenoxyoctyl bromide can be synthesized through the reaction of 8-bromooctanol with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Phenoxyoctyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Nucleophiles: Sodium azide, potassium cyanide, and thiols.

    Conditions: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Major Products:

    Azide Derivatives: Formed when reacted with sodium azide.

    Nitriles: Formed when reacted with potassium cyanide.

    Thioethers: Formed when reacted with thiols.

Scientific Research Applications

8-Phenoxyoctyl bromide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Phenoxyoctyl bromide involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new covalent bonds. This property is exploited in various chemical reactions to modify molecular structures and create new compounds with desired functionalities.

Comparison with Similar Compounds

    8-Bromooctanol: Similar in structure but lacks the phenoxy group.

    Phenoxyacetic Acid: Contains a phenoxy group but differs in the alkyl chain and functional groups.

    Octyl Bromide: Similar alkyl chain but lacks the phenoxy group.

Uniqueness: 8-Phenoxyoctyl bromide is unique due to the combination of the phenoxy group and the brominated octyl chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

8-bromooctoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrO/c15-12-8-3-1-2-4-9-13-16-14-10-6-5-7-11-14/h5-7,10-11H,1-4,8-9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSAJHSMHLLHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514036
Record name [(8-Bromooctyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52176-61-1
Record name [(8-Bromooctyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52176-61-1
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Synthesis routes and methods

Procedure details

Preparation analogously to Example 38 by the reaction of sodium phenolate with 1,8-dibromooctane to give 8-phenoxy-1-bromooctane (b.p.11 =196°-202°; yield 75%) which is reacted with excess 5-amino-5-desoxy-1.4;3.6-dianhydro-L-iditol 2-nitrate. Isolation is hydrochloride. Yield, after recrystallisation from ethanol/isopropanol: 62%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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